Copper(II) oxalate hydrate

Thermal analysis Precursor chemistry Nanomaterial synthesis

Copper(II) oxalate hydrate (CuC2O4·xH2O, commonly the hemihydrate with x = 0.5) is a divalent transition metal oxalate salt appearing as a blue to bluish-white odorless powder. The compound is practically insoluble in water, alcohol, ether, and acetic acid, with a solubility product constant Ksp = 2.9 × 10⁻⁸ (pKsp = 9.35) at 25 °C, and is soluble in ammonium hydroxide.

Molecular Formula C2H2CuO5
Molecular Weight 169.58 g/mol
Cat. No. B8022370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) oxalate hydrate
Molecular FormulaC2H2CuO5
Molecular Weight169.58 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].O.[Cu+2]
InChIInChI=1S/C2H2O4.Cu.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2
InChIKeyOCDUIJZBRQQGHA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(II) Oxalate Hydrate: Technical Baseline for Scientific Procurement and Precursor Selection


Copper(II) oxalate hydrate (CuC2O4·xH2O, commonly the hemihydrate with x = 0.5) is a divalent transition metal oxalate salt appearing as a blue to bluish-white odorless powder . The compound is practically insoluble in water, alcohol, ether, and acetic acid, with a solubility product constant Ksp = 2.9 × 10⁻⁸ (pKsp = 9.35) at 25 °C, and is soluble in ammonium hydroxide . The anhydrous form contains approximately 41.93% copper by mass [1]. Upon heating under inert atmosphere, CuC2O4 undergoes thermal decomposition with a DSC onset at approximately 280 °C and an endothermic maximum at approximately 295 °C (argon, 10 °C min⁻¹), yielding predominantly metallic copper with minor copper(I) oxide [2]. The compound serves as a precursor for Cu and CuO nanomaterials, a catalyst for organic reactions, a stabilizer for acetylated polyformaldehyde, and an agent in anticaries compositions and seed treatments to repel birds and rodents .

Why Generic Copper Salt Substitution Fails: The Specificity Profile of Copper(II) Oxalate Hydrate


Copper(II) oxalate hydrate occupies a narrow, technically critical niche defined by three interdependent properties that no commonly available copper salt replicates simultaneously. First, its extremely low aqueous solubility (Ksp = 2.9 × 10⁻⁸) enables controlled heterogeneous precipitation strategies unavailable with highly soluble alternatives such as Cu(NO3)2·3H2O (138 g/100 mL at 0 °C) or Cu(CH3COO)2·H2O (7.2 g/100 mL cold water) . Second, its thermal decomposition pathway under inert atmosphere yields predominantly metallic copper rather than CuO, with a decomposition onset (~280 °C) substantially higher than that of Cu(NO3)2 (~170 °C) or Cu(CH3COO)2 (~115 °C), and distinct from the vapor-phase decomposition profile of Cu(acac)2 (~286 °C) [1]. Third, the oxalate ligand framework imparts a well-characterized antiferromagnetic coupling (J = -272 cm⁻¹ for CuC2O4·1/3H2O) that positions copper oxalate as a confirmed infinite spin-½ Heisenberg chain system for quantum magnetism research [2]. Substituting with any single alternative copper salt would inevitably alter precipitation dynamics, thermal processing windows, decomposition residue composition, or magnetic dimensionality—often in ways incompatible with the intended application.

Product-Specific Quantitative Evidence Guide: Differentiating Copper(II) Oxalate Hydrate from Closest Comparators


Thermal Decomposition Onset Temperature: CuC2O4·0.5H2O vs. Cu(NO3)2, Cu(CH3COO)2, and Cu(acac)2

Copper(II) oxalate hemihydrate exhibits a DSC decomposition onset at approximately 280 °C with an endothermic maximum at approximately 295 °C when heated at 10 °C min⁻¹ under argon [1]. This is substantially higher than the decomposition temperatures of two commonly considered alternative copper precursors: Cu(NO3)2·3H2O, which decomposes at approximately 170 °C to yield CuO, NO2, and O2 [2]; and Cu(CH3COO)2·H2O, which melts with decomposition at approximately 115 °C [3]. By contrast, Cu(acac)2 has a reported decomposition temperature of 286 °C—similar to CuC2O4 but operating via a vapor-phase mechanism that precludes solid-state morphological templating . The roughly 110–165 °C higher decomposition temperature of copper oxalate relative to nitrate and acetate salts provides a wider thermal processing window and yields metallic Cu rather than CuO as the primary decomposition product.

Thermal analysis Precursor chemistry Nanomaterial synthesis

Aqueous Insolubility: Quantitative Ksp-Driven Precipitation Advantage vs. Soluble Copper Salts

Copper(II) oxalate has a solubility product constant Ksp = 2.9 × 10⁻⁸ (pKsp = 9.35) at 25 °C, corresponding to a molar solubility of approximately 1.7 × 10⁻⁴ mol L⁻¹ in pure water . This represents a solubility approximately 34,000 times lower (on a molar basis) than that of Cu(NO3)2·3H2O (~138 g/100 mL at 0 °C, equivalent to ~5.7 mol L⁻¹) [1] and nearly 2,100 times lower than Cu(CH3COO)2·H2O (~7.2 g/100 mL, equivalent to ~0.36 mol L⁻¹) [2]. The pKsp value of 9.35 exceeds the threshold of pKsp > 6 at which precipitates are quantitatively formed and remain stable against re-dissolution, which is critical for template-directed synthesis, controlled-release formulations, and applications requiring long-term chemical stability of the solid phase in aqueous environments.

Precipitation synthesis Solubility product Controlled release Formulation stability

Precursor Morphology Control: Acetate Counterion-Induced Platelet Formation vs. Cushion-Like Baseline Morphology

Copper oxalate precipitated in the presence of acetate counterions yields platelets with an axial ratio of 0.15, compared to the cushion-like morphology with an axial ratio of 0.5 obtained in the absence of acetate—a 3.3-fold reduction in axial ratio achieved through simple counterion tuning [1]. Furthermore, copper oxalate nanowires with a mean width of ~30 nm, length of ~10 μm, and aspect ratio of approximately 300 can be synthesized via ionic liquid-assisted solvothermal methods [2], or with mean diameter of 100 nm and length of 10 μm (aspect ratio ~100) via ether-water bilayer refluxing at 50 °C [3]. Critically, the morphology of the copper oxalate precursor is directly transferred to the resulting CuO upon thermal decomposition in air at 350–400 °C, with the CuO products exhibiting morphologies similar to their corresponding oxalate precursors [2][3].

Crystal morphology Precursor engineering Nanostructured oxides Aspect ratio control

Metallic Copper Nanoparticle Size Control from Oxalate Precursors vs. Alternative Precursor Routes

Thermal decomposition of copper oxalate precursors under nitrogen or hydrogen enables controlled synthesis of metallic copper nanoparticles with tunable sizes spanning 3.5 to 40 nm, achieved by controlling the submicron grain size of the precipitated oxalate precursor in a water-alcohol medium [1]. This represents an order-of-magnitude size tunability range (factor of >11×) from a single precursor chemistry. In comparison, copper nanoparticles synthesized from Cu(acac)2 in the ionic liquid [BMIm][BF4] yield a narrow size distribution centered at 3.3 ± 0.9 nm [2], while CuSO4/hydrazine reduction typically yields ~15 nm particles and electron-beam reduction methods produce particles of 8–12 nm [1]. The oxalate route thus offers a substantially broader and more controllable size window for applications requiring size-specific plasmonic or catalytic properties without changing precursor chemistry.

Nanoparticle synthesis Size tunability Thermal decomposition Plasmonic tuning

Decomposition Residue Composition: CuC2O4·0.5H2O vs. K2Cu(C2O4)2·2H2O under Identical Vacuum Conditions

Operando XPS analysis of the thermal decomposition of CuC2O4·0.5H2O in vacuum (10⁻⁵ Torr) reveals a three-stage process: elimination of crystallization water (150–265 °C), elimination of CO2 (265–285 °C) forming an unstable intermediate, and decomposition of that intermediate at 285 °C to yield metallic copper with an admixture of only 11–13 mol% copper(I) oxide (Cu2O)—corresponding to 87–89 mol% metallic Cu [1]. In the same study, potassium oxalatocuprate(II) K2Cu(C2O4)2·2H2O decomposes via different stages: water elimination at 85–120 °C followed by simultaneous CO2 and CO elimination at 250–290 °C, yielding a different residue composition [1]. This direct within-study comparison establishes that simple copper oxalate provides a cleaner, predominantly metallic copper residue with a more straightforward, primarily decarboxylation-driven decomposition pathway than the bimetallic oxalate complex.

XPS analysis Decomposition pathway Residue purity Operando spectroscopy

Antiferromagnetic Coupling Strength: CuC2O4·1/3H2O as a Confirmed Infinite Spin-½ Heisenberg Chain Model System

The oxalate-bridged copper(II) framework in CuC2O4·1/3H2O exhibits an antiferromagnetic exchange coupling constant of J = -272 cm⁻¹, as determined by EXAFS-correlated magnetic susceptibility measurements [1]. This value places solid copper oxalate in an intermediate coupling regime within the broader family of oxalate-bridged Cu(II) compounds, where J values span from approximately -388 cm⁻¹ (for certain µ-oxalato dinuclear complexes with specific counterions) to -14 cm⁻¹ (for complexes where magnetic orbitals are orthogonal due to coordination geometry) [2]. High-level ab initio quantum chemical calculations have unambiguously confirmed that solid copper oxalate behaves as an infinite spin-½ Heisenberg chain, resolving decades of ambiguity about its magnetic dimensionality and distinguishing it from dimeric copper oxalate complexes [3]. This magnetic specificity—intermediate coupling strength combined with one-dimensional infinite-chain behavior—is directly tied to the oxalate bridging ligand framework and is absent from most commodity copper salts.

Molecular magnetism Quantum magnetism Spin chains Antiferromagnetic coupling

Best Research and Industrial Application Scenarios for Copper(II) Oxalate Hydrate Based on Verified Differentiation Evidence


Controlled Synthesis of High-Aspect-Ratio CuO Nanowires via Morphologically Defined Oxalate Precursor Route

For researchers and manufacturers requiring CuO nanowires with aspect ratios exceeding 100 for gas sensing, field emission, or nanoelectronic interconnect applications, copper oxalate offers a unique precursor route not replicable with soluble copper salts. As demonstrated by Chen et al. (2008), copper oxalate nanowires with widths of ~30 nm and lengths up to 10 μm (aspect ratio ~300) can be synthesized via ionic liquid-assisted solvothermal methods and subsequently converted to highly porous CuO nanowires at 350 °C while preserving nanowire morphology [1]. Wang et al. (2009) independently demonstrated an alternative ether-water bilayer refluxing route yielding copper oxalate nanowires with 100 nm diameter and 10 μm length (aspect ratio ~100), also convertible to CuO nanowires with morphological fidelity [2]. This morphological preservation upon thermal conversion is enabled by the solid-state decomposition pathway of copper oxalate (onset ~280 °C) and is not achievable with nitrate or acetate precursors, which undergo melting or rapid gas evolution that disrupts nanostructure during decomposition.

Size-Tunable Metallic Copper Nanoparticle Production for Catalysis and Conductive Ink Optimization

Procurement teams sourcing copper precursors for metallic nanoparticle production should prioritize the oxalate route when systematic size tunability across the 3.5–40 nm range is required from a single precursor chemistry. Baco-Carles et al. (2011) demonstrated that controlling the submicron grain size of precipitated copper oxalate in a water-alcohol medium enables deterministic tuning of the final metallic Cu nanoparticle size upon thermal decomposition under N2 or H2 [3]. This >11× size tunability range supports systematic optimization of catalytic activity, plasmonic resonance frequency, or sintering temperature for conductive ink formulations without the need for multiple precursor chemistries when targeting different nanoparticle size regimes—a flexibility not offered by the narrow size distributions typical of Cu(acac)2 (3.3 ± 0.9 nm) or CuSO4/hydrazine routes (~15 nm).

High-Purity Patterned Metallic Copper Deposition via Electron-Induced Decomposition of Copper Oxalate Precursor Layers

For applications in micro- and nanofabrication requiring site-selective metallic copper deposition with minimal carbon contamination, copper(II) oxalate serves as an effective precursor for electron-induced reduction. Schwestka et al. (2016) demonstrated that copper(II) oxalate layers deposited via layer-by-layer assembly on carboxy-terminated self-assembled monolayers (SAMs) can be efficiently reduced by electron irradiation to form well-defined spherical metallic copper nanoparticles, with particle growth self-limited by the available precursor quantity [4]. The oxalate ligand is cleanly removed as CO and CO2 during irradiation (confirmed by reflection-absorption infrared spectroscopy, RAIRS), and X-ray photoelectron spectroscopy (XPS) confirms the metallic nature of the resulting nanoparticles. The self-limiting growth mechanism and clean ligand removal offer advantages over acetylacetonate or other organic-ligand precursors that may leave higher carbon residues or exhibit less controlled particle growth.

Specialized Low-Solubility Copper Formulations: Anticaries Agents and Agricultural Seed Treatments

The extremely low aqueous solubility of copper oxalate (Ksp = 2.9 × 10⁻⁸, pKsp = 9.35) makes it the copper source of choice for commercial formulations requiring sustained, low-level copper(II) ion bioavailability without the rapid dissolution and leaching associated with soluble copper salts. Industrial product documentation from Thermo Scientific Chemicals / Fisher Scientific confirms the established, commercial-scale use of copper(II) oxalate hemihydrate in anticaries compositions and in seed treatments to repel birds and rodents . In these applications, the sparingly soluble oxalate matrix provides functional longevity—maintaining a low but sustained equilibrium Cu²⁺ concentration at the target site—that water-soluble alternatives such as CuSO4, Cu(NO3)2, or Cu(CH3COO)2 cannot match because their rapid dissolution leads to transient high-concentration pulses followed by depletion through leaching or runoff.

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